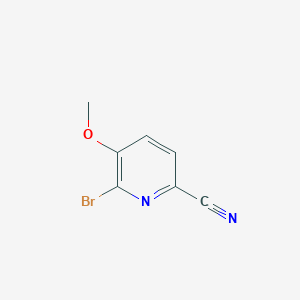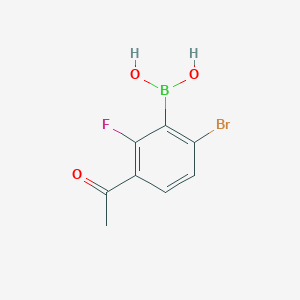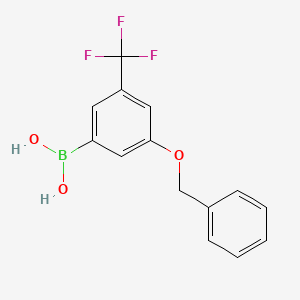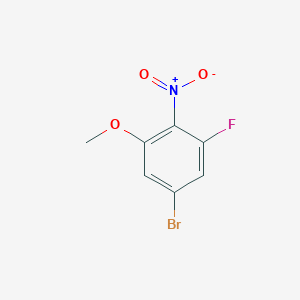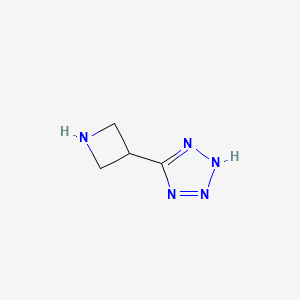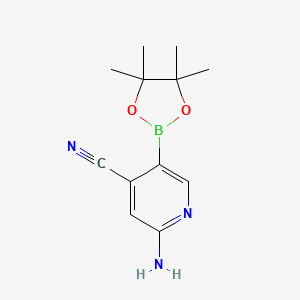
2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinonitrile
説明
2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinonitrile is a useful research compound. Its molecular formula is C12H16BN3O2 and its molecular weight is 245.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Crystal Structure and Conformation Analysis
Compounds containing the 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinonitrile structure have been studied for their molecular structures using techniques like X-ray diffraction, FTIR, NMR spectroscopy, and mass spectrometry. The conformation and crystallographic analyses of these compounds provide insights into their physical and chemical properties. Notably, density functional theory (DFT) has been used to calculate molecular structures, which are then compared with values obtained from X-ray diffraction, revealing a consistency between the theoretical and experimental structures. These studies offer a deeper understanding of the physicochemical properties of such compounds (Huang et al., 2021).
Synthesis and Structural Characterization
The synthesis process of related compounds involves a series of reactions leading to boric acid ester intermediates. Advanced spectroscopic methods are employed for their structural characterization. The crystal structures of these compounds, determined through X-ray diffraction, are further optimized using DFT calculations. This process helps in understanding the stability and reactivity of these compounds in various conditions (Wu et al., 2021).
Application in Prochelators for Cytoprotection
One significant application in the medical field involves the use of boronate-containing compounds as prochelators. These prochelators are designed to respond to specific stimuli (like hydrogen peroxide) to release active chelating agents. They have shown potential in sequestering metal ions, such as iron, thereby inhibiting iron-catalyzed oxidative damage. This is particularly beneficial in conditions of oxidative stress in cells, highlighting their potential in therapeutic applications (Wang & Franz, 2018).
Antifungal and Antibacterial Properties
Another area of application for these compounds is in their antifungal and antibacterial properties. Novel compounds synthesized from reactions involving similar structures have shown significant activity against fungi like Aspergillus niger and Aspergillus flavus, as well as moderate activity against bacteria such as Bacillus cereus. This suggests a potential for these compounds in the development of new antimicrobial agents (Irving et al., 2003).
Potential in Organic Electronics and Sensing
Additionally, these compounds have been explored for their utility in organic electronics, especially in the synthesis of semiconducting polymers and fluorescent probes. Their unique electronic properties make them suitable for applications in light-emitting devices and sensors, particularly for the detection of hydrogen peroxide, a key compound in various industrial and biological processes (Fu et al., 2016).
特性
IUPAC Name |
2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BN3O2/c1-11(2)12(3,4)18-13(17-11)9-7-16-10(15)5-8(9)6-14/h5,7H,1-4H3,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFHCZIKOMNCGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10732209 | |
| Record name | 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10732209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944401-73-4 | |
| Record name | 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10732209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(4-Benzo[b]thiophen-4-yl-piperazin-1-yl)butan-1-ol](/img/structure/B1526639.png)
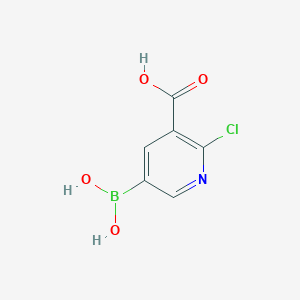
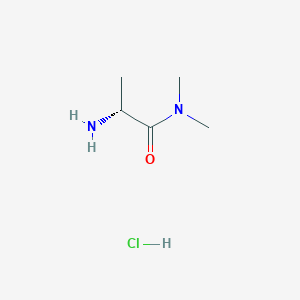


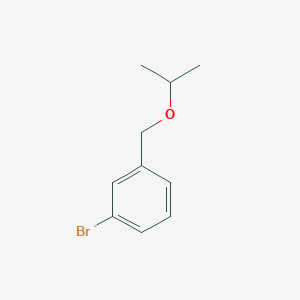
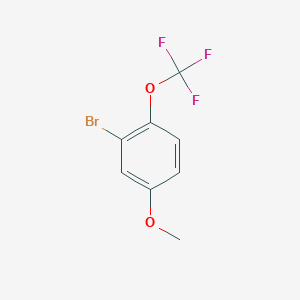
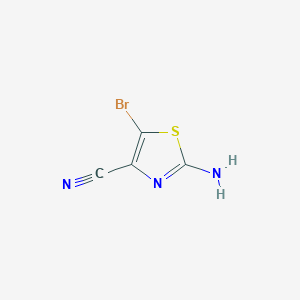
![Benzene, [[[2,2-dimethyl-4-(trimethylsilyl)-3-butyn-1-yl]oxy]methyl]-](/img/structure/B1526651.png)
